4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Brand Name: Vulcanchem
CAS No.: 324541-16-4
VCID: VC5977617
InChI: InChI=1S/C18H16Cl3N3O3S2/c19-8-10-24(11-9-20)29(26,27)13-6-4-12(5-7-13)17(25)23-18-22-16-14(21)2-1-3-15(16)28-18/h1-7H,8-11H2,(H,22,23,25)
SMILES: C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl
Molecular Formula: C18H16Cl3N3O3S2
Molecular Weight: 492.81

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide

CAS No.: 324541-16-4

Cat. No.: VC5977617

Molecular Formula: C18H16Cl3N3O3S2

Molecular Weight: 492.81

* For research use only. Not for human or veterinary use.

4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide - 324541-16-4

Specification

CAS No. 324541-16-4
Molecular Formula C18H16Cl3N3O3S2
Molecular Weight 492.81
IUPAC Name 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide
Standard InChI InChI=1S/C18H16Cl3N3O3S2/c19-8-10-24(11-9-20)29(26,27)13-6-4-12(5-7-13)17(25)23-18-22-16-14(21)2-1-3-15(16)28-18/h1-7H,8-11H2,(H,22,23,25)
Standard InChI Key DRAPLQXFNAFNIL-UHFFFAOYSA-N
SMILES C1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl

Introduction

Compound Identification and Structural Features

Chemical Identity

The compound’s molecular formula is C₁₈H₁₆Cl₃N₃O₃S₂, with a molecular weight of 492.81 g/mol. Its IUPAC name, 4-[bis(2-chloroethyl)sulfamoyl]-N-(4-chloro-1,3-benzothiazol-2-yl)benzamide, reflects three key structural elements:

  • Benzamide backbone: Provides a planar aromatic system for target binding.

  • Bis(2-chloroethyl)sulfamoyl group: A sulfonamide-linked di-chloroethyl moiety, a known DNA alkylating agent .

  • 4-Chloro-1,3-benzothiazol-2-yl substituent: A heterocyclic group associated with antimicrobial and anticancer activities .

Table 1: Key Physicochemical Properties

PropertyValueSource
CAS Number324541-16-4
Molecular FormulaC₁₈H₁₆Cl₃N₃O₃S₂
Molecular Weight492.81 g/mol
SMILESC1=CC2=C(C(=C1)Cl)N=C(S2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(CCCl)CCCl
SolubilityNot reported

Synthesis and Industrial Production

Synthetic Route

The synthesis involves multi-step reactions starting with the benzamide core:

  • Chlorosulfonation: Introduction of a sulfonyl chloride group to benzoic acid.

  • Amine Substitution: Reaction with bis(2-chloroethyl)amine to form the sulfamoyl group.

  • Benzothiazole Coupling: Condensation with 4-chloro-1,3-benzothiazol-2-amine under reflux conditions.

Critical catalysts and solvents (e.g., thionyl chloride for sulfonylation, dry THF for coupling) ensure high yields (>70%) . Purification via recrystallization (ethanol) achieves >95% purity.

Industrial Scalability

Industrial production employs automated batch reactors and continuous flow systems to enhance efficiency. Quality control utilizes:

  • Chromatography: UPLC for purity analysis.

  • Spectroscopy: ¹H/¹³C NMR and IR for structural validation .

Biological Activities and Mechanisms

Table 2: Comparative Anticancer Activity of Analogous Compounds

CompoundIC₅₀ (HepG2 Cells)TargetReference
FNA (Benzamide derivative)1.30 µMHDAC3
SAHA (Vorinostat)17.25 µMPan-HDAC
Chlorambucil (Alkylator)0.5–5 µMDNA

Antimicrobial Activity

Benzothiazole derivatives disrupt microbial cell walls or inhibit enzymes (e.g., dihydrofolate reductase) . For example, N-(1,3-benzothiazol-2-yl)-4-chlorobenzamide (CAS: 42137-88-2) exhibits MIC values of 2–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Mechanistic Insights

Alkylation and DNA Damage

The bis(2-chloroethyl) group generates reactive aziridinium intermediates, forming covalent bonds with guanine N7 positions . This disrupts DNA replication, analogous to nitrogen mustards like chlorambucil .

Enzyme Inhibition

The sulfamoyl group may inhibit carbonic anhydrase or HDACs, while the benzothiazole moiety interferes with microbial topoisomerases .

Future Research Directions

  • In Vitro/In Vivo Studies: Prioritize cytotoxicity assays (e.g., MTT on HepG2, MCF-7) and xenograft models to validate efficacy .

  • Structure-Activity Relationships (SAR): Modify the benzothiazole substituent (e.g., replace Cl with methoxy) to optimize selectivity .

  • Combination Therapy: Test synergies with taxanes or platinum drugs, as seen with FNA .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator